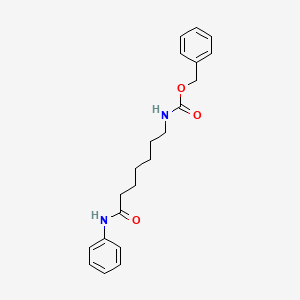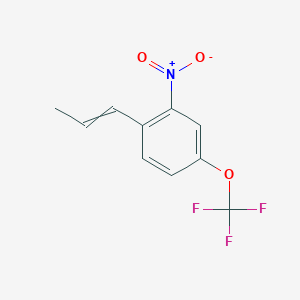
2-Nitro-1-(prop-1-en-1-yl)-4-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-1-(prop-1-en-1-yl)-4-(trifluoromethoxy)benzene is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. The compound is notable for its trifluoromethoxy group (-OCF3), which imparts unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Nitro-1-(prop-1-en-1-yl)-4-(trifluoromethoxy)benzene typically involves the nitration of a suitable precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. Industrial production methods may involve more efficient and scalable processes, but specific details are often proprietary.
Analyse Des Réactions Chimiques
2-Nitro-1-(prop-1-en-1-yl)-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, often leading to the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Nitro-1-(prop-1-en-1-yl)-4-(trifluoromethoxy)benzene exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to a cascade of biochemical events. The nitro group is often involved in redox reactions, which can generate reactive intermediates that interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar compounds include other nitrobenzene derivatives with different substituents. For example:
2-Nitro-1-(prop-1-en-1-yl)benzene: Lacks the trifluoromethoxy group, resulting in different chemical properties.
4-Nitro-1-(prop-1-en-1-yl)-2-(trifluoromethoxy)benzene: Positional isomer with different reactivity.
2-Nitro-1-(prop-1-en-1-yl)-4-methoxybenzene: Contains a methoxy group instead of a trifluoromethoxy group, affecting its chemical behavior.
The presence of the trifluoromethoxy group in 2-Nitro-1-(prop-1-en-1-yl)-4-(trifluoromethoxy)benzene makes it unique, as this group can significantly influence the compound’s reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
820977-07-9 |
|---|---|
Formule moléculaire |
C10H8F3NO3 |
Poids moléculaire |
247.17 g/mol |
Nom IUPAC |
2-nitro-1-prop-1-enyl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H8F3NO3/c1-2-3-7-4-5-8(17-10(11,12)13)6-9(7)14(15)16/h2-6H,1H3 |
Clé InChI |
RXIIYPDDDDDQLC-UHFFFAOYSA-N |
SMILES canonique |
CC=CC1=C(C=C(C=C1)OC(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


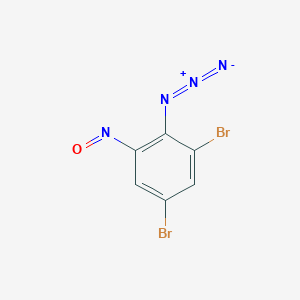
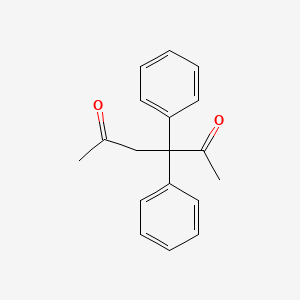
![Phenol, 4,4'-(bicyclo[3.3.1]non-9-ylidenemethylene)bis-](/img/structure/B14231376.png)
![Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14231380.png)
![N-[1-(4-Methoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14231389.png)
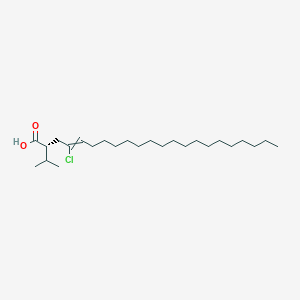
![Diethyl [(2,6-difluorophenyl)methyl]propanedioate](/img/structure/B14231392.png)
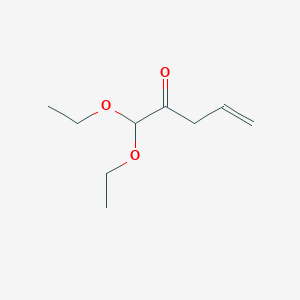
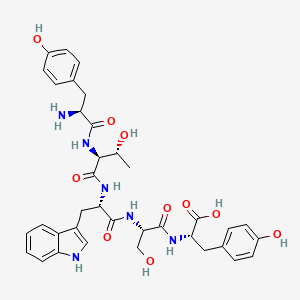
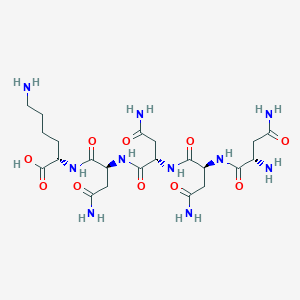

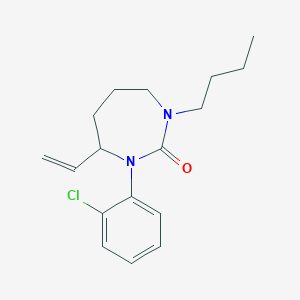
![3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol](/img/structure/B14231445.png)
